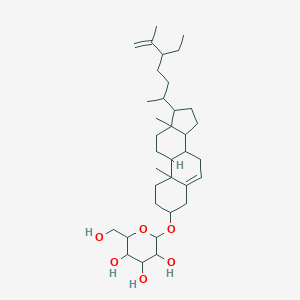

Clerosterol glucoside

Übersicht

Beschreibung

Clerosterol glucoside is a compound isolated from the fresh fruits of Momordica charantia L . It is a type of sterol, a group of secondary metabolites found in plants and animals .

Synthesis Analysis

The synthesis of Clerosterol glucoside involves enzymatic processes . Enzymatic synthesis methods of glucoside compounds have been reviewed, including the types of enzymes selected in the synthesis process and a series of enzyme transformation strategies adopted to improve the synthetic yield .Molecular Structure Analysis

Clerosterol glucoside has a molecular weight of 574.8 and a molecular formula of C35H58O6 . It contains 103 bonds in total, including 45 non-H bonds, 2 multiple bonds, 9 rotatable bonds, 2 double bonds, 1 five-membered ring, 4 six-membered rings, 1 nine-membered ring, 2 ten-membered rings, 4 hydroxyl groups, and 1 primary alcohol .Physical And Chemical Properties Analysis

Clerosterol glucoside is a powder in appearance . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Wissenschaftliche Forschungsanwendungen

Biological Activity

Clerosterol glucoside has been found to exhibit certain biological activities . While the exact nature of these activities is not specified, it’s common for compounds like this to have potential applications in areas such as drug development and therapeutic treatments.

Bactericidal Activity

This compound has been associated with bactericidal activity . This suggests it could be used in the development of new antibiotics or other treatments for bacterial infections.

Algae Growth

Clerosterol glucoside has been identified in the green alga, Ulva lactuca . This could suggest a role in the growth or development of these organisms, which could have implications for fields like biofuel production or environmental science.

Plant Sterols Research

Plant sterols (PS), like Clerosterol glucoside, are cholesterol-like terpenoids widely spread in the kingdom Plantae . They have been the target of extensive research for more than a century, with evidence of having beneficial effects in healthy subjects and applications in food, cosmetic, and pharmaceutical industries .

Source and Extraction

Clerosterol glucoside can be sourced from various plants such as Aegiphila lhotzkyana, A. obducta, and Clerodendron colebrookianum . Understanding the extraction and purification of this compound from these sources could have significant implications for its commercial production and use.

Structural Modifications

Plant sterols molecules have also been the focus of structural modifications for applications in diverse areas, including not only the above-mentioned but also in e.g., drug delivery systems or alternative matrices for functional foods and fats .

Wirkmechanismus

Target of Action

Clerosterol glucoside is a sterol lipid molecule that has been found to exert its cytotoxic effect in A2058 human melanoma cells . The primary targets of clerosterol glucoside are caspases , which are a family of protease enzymes playing essential roles in programmed cell death (including apoptosis), necrosis, and inflammation.

Mode of Action

Clerosterol glucoside interacts with its targets, the caspases, to induce apoptosis in A2058 human melanoma cells . Apoptosis is a form of programmed cell death that occurs in multicellular organisms, which is a process that is necessary for maintaining tissue homeostasis. The interaction of clerosterol glucoside with caspases leads to caspase-dependent apoptosis , which is a form of cell death in which a programmed sequence of events leads to the elimination of cells without releasing harmful substances into the surrounding area.

Biochemical Pathways

It is known that the compound can modify drug transport . Clerosterol glucoside has been shown to decrease cisplatin uptake in BRL cells mainly through increasing Mrp2 gene expression . It also decreased the uptake of colchicine in HEK 293 cells by increasing both Pgp and Mrp1 activity . Further study showed clerosterol glucoside increased OCT2 activity in HEK293-Pgp cells by increasing OCT2 protein and mRNA .

Pharmacokinetics

It is known that the compound is a sterol lipid molecule , which suggests that it may be lipophilic and could be absorbed in the body through passive diffusion. More research is needed to fully understand the pharmacokinetics of clerosterol glucoside.

Result of Action

The primary result of clerosterol glucoside’s action is the induction of apoptosis in A2058 human melanoma cells . This leads to the death of these cells, which could potentially be beneficial in the treatment of melanoma. Clerosterol glucoside may work against cancer multidrug resistance by inhibiting Pgp activity .

Action Environment

The action, efficacy, and stability of clerosterol glucoside could potentially be influenced by various environmental factors. While specific studies on clerosterol glucoside are lacking, it is known that factors such as pH, temperature, and the presence of other compounds can affect the action of similar compounds

Eigenschaften

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5S)-5-ethyl-6-methylhept-6-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H58O6/c1-7-22(20(2)3)9-8-21(4)26-12-13-27-25-11-10-23-18-24(14-16-34(23,5)28(25)15-17-35(26,27)6)40-33-32(39)31(38)30(37)29(19-36)41-33/h10,21-22,24-33,36-39H,2,7-9,11-19H2,1,3-6H3/t21-,22+,24+,25+,26-,27+,28+,29-,30-,31+,32-,33-,34+,35-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKZKAGYCKXYXKP-VPFCYKORSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)C)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H58O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001215713 | |

| Record name | (3β,24S)-Stigmasta-5,25-dien-3-yl β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001215713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

574.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Clerosterol glucoside | |

CAS RN |

123621-00-1 | |

| Record name | (3β,24S)-Stigmasta-5,25-dien-3-yl β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123621-00-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3β,24S)-Stigmasta-5,25-dien-3-yl β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001215713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-N-[4-(methylcarbamoyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B240681.png)

![N-[4-(methylcarbamoyl)phenyl]thiophene-2-carboxamide](/img/structure/B240683.png)

![4-Oxo-4-[(1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl)oxy]butanoic acid](/img/structure/B240720.png)

![2-fluoro-N-[4-(isobutyrylamino)phenyl]benzamide](/img/structure/B240753.png)

![N-[3-(1-pyrrolidinylcarbonyl)phenyl]-2-furamide](/img/structure/B240754.png)

![4-tert-butyl-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240758.png)

![2-{[3-(2-Chlorophenyl)propanoyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B240759.png)

![N-[3-(aminocarbonyl)phenyl]-2-isopropoxybenzamide](/img/structure/B240761.png)

![2-(4-methylphenoxy)-N-[3-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B240762.png)

![4-isopropyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B240763.png)